molecular formula C9H8BrNS B8757372 5-Bromomethyl-2-methylbenzothiazole CAS No. 125872-96-0

5-Bromomethyl-2-methylbenzothiazole

Cat. No. B8757372
M. Wt: 242.14 g/mol
InChI Key: KRFQAVUFGKIXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromomethyl-2-methylbenzothiazole is a useful research compound. Its molecular formula is C9H8BrNS and its molecular weight is 242.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromomethyl-2-methylbenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromomethyl-2-methylbenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

125872-96-0

Product Name

5-Bromomethyl-2-methylbenzothiazole

Molecular Formula

C9H8BrNS

Molecular Weight

242.14 g/mol

IUPAC Name

5-(bromomethyl)-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C9H8BrNS/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,5H2,1H3

InChI Key

KRFQAVUFGKIXSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.16 g of 2,5-dimethylbenzothiazole was dissolved in 50 ml of carbon tetrachloride. To the solution were added 8.9 g of N-bromosuccinimide and 82 mg of benzoyl peroxide. The mixture was refluxed for 3 hours. The resulting insolubles were removed by filtration. The solvent of the filtrate was removed by distillation under reduced pressure to obtain 5-bromomethyl-2-methylbenzothiazole. It was suspended in 100 ml of 50% acetic acid. To the suspension was added 14.00 g of hexamethylenetetramine, and the mixture was refluxed for 1 hour. The reaction mixture was mixed with 200 ml of water. The resulting mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous sodium hydrogencarbonate solution, water and a saturated aqueous sodium chloride solution in this order, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was purified by a column chromatography (eluant: n-hexane/ethyl acetate=3/1) to obtain 3.54 g of colorless crystals of 2-methyl-5-formylbenzothiazole having a melting point of 92°-94° C.
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
82 mg
Type
reactant
Reaction Step Two

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